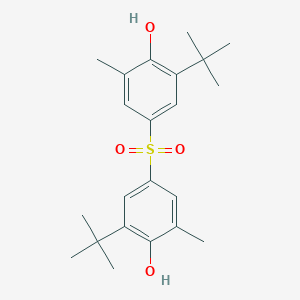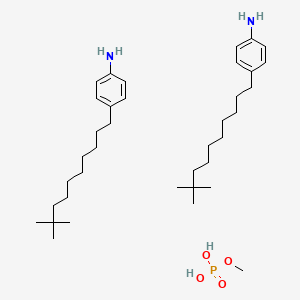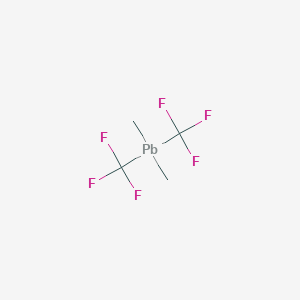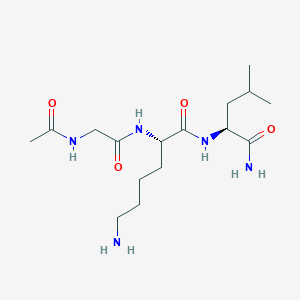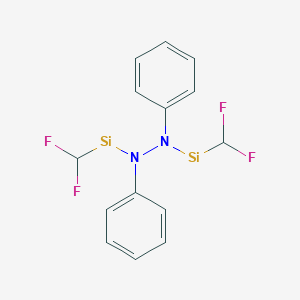
N-(2-Acrylamidoethyl)triethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Acrylamidoethyl)triethylammonium iodide: is a quaternary ammonium compound with the molecular formula CH2=CHCONHCH2CH2N(CH2CH3)3+I− and a molecular weight of 326.22 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Acrylamidoethyl)triethylammonium iodide typically involves the reaction of acrylamide with triethylamine in the presence of iodine . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-Acrylamidoethyl)triethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Polymerization Reactions: The acrylamide group allows the compound to undergo polymerization, forming polyacrylamide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include and .
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Major Products Formed:
Substitution Reactions: The major products include substituted ammonium compounds.
Polymerization Reactions: The major products are polyacrylamide derivatives.
Scientific Research Applications
N-(2-Acrylamidoethyl)triethylammonium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyacrylamide gels for electrophoresis and chromatography.
Biology: Employed in the preparation of hydrogels for drug delivery systems and tissue engineering.
Industry: Utilized in the production of water-soluble polymers for wastewater treatment and as a flocculant.
Mechanism of Action
The mechanism of action of N-(2-Acrylamidoethyl)triethylammonium iodide involves its interaction with various molecular targets. The compound’s quaternary ammonium group allows it to interact with negatively charged surfaces, such as cell membranes, leading to its antimicrobial properties . Additionally, the acrylamide group enables the compound to form cross-linked networks, making it useful in hydrogel formation .
Comparison with Similar Compounds
- N-(2-Acrylamidoethyl)trimethylammonium chloride
- N-(2-Acrylamidoethyl)dimethylammonium bromide
Comparison: N-(2-Acrylamidoethyl)triethylammonium iodide is unique due to its iodide ion, which imparts distinct reactivity compared to its chloride and bromide counterparts. The presence of the iodide ion enhances its nucleophilicity, making it more reactive in substitution reactions .
Properties
CAS No. |
66456-25-5 |
|---|---|
Molecular Formula |
C11H23IN2O |
Molecular Weight |
326.22 g/mol |
IUPAC Name |
triethyl-[2-(prop-2-enoylamino)ethyl]azanium;iodide |
InChI |
InChI=1S/C11H22N2O.HI/c1-5-11(14)12-9-10-13(6-2,7-3)8-4;/h5H,1,6-10H2,2-4H3;1H |
InChI Key |
XXGQPGNQRDOVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCNC(=O)C=C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


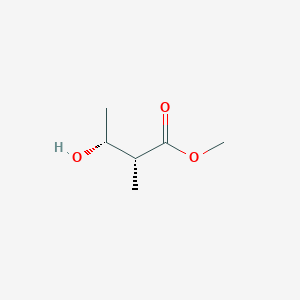
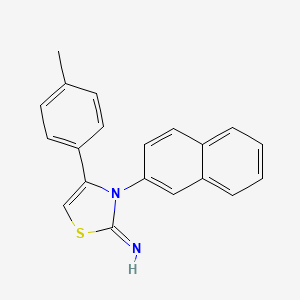
![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)
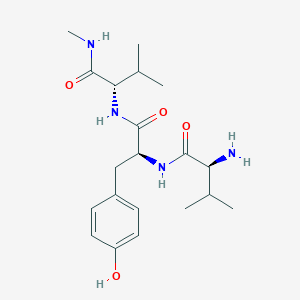

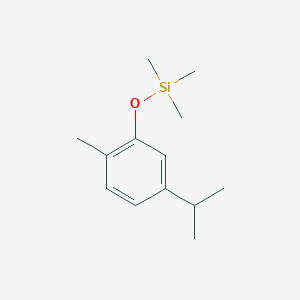
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
